Enhanced Lipophilicity vs. 5-Methyl Analog Drives Different Partitioning and Reactivity
5-(Butan-2-yl)cyclohexane-1,3-dione exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.8) compared to its closest simpler analog, 5-methylcyclohexane-1,3-dione (XLogP3 = 0.4) [1]. This 4.5-fold increase in the logP value directly impacts the compound's solubility profile and its behavior in biphasic reactions or biological assays where membrane permeability or non-polar interactions are key.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 5-Methylcyclohexane-1,3-dione (XLogP3 = 0.4) |
| Quantified Difference | Target compound is 4.5x more lipophilic |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] and as reported by vendor for comparator |
Why This Matters
This difference dictates the compound's suitability for applications requiring higher organic solubility, such as phase-transfer catalysis or the synthesis of hydrophobic drug or pesticide candidates.
- [1] PubChem. (2024). Computed Properties for 5-(Butan-2-yl)cyclohexane-1,3-dione. CID 20325617. View Source
